molecular formula C10H16O B12654908 3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde CAS No. 84559-99-9

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde

Cat. No.: B12654908
CAS No.: 84559-99-9
M. Wt: 152.23 g/mol
InChI Key: YONAHFYUNJWCOX-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde is a chemical compound with the molecular formula C10H16O. It is known for its distinct structure, which includes a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-ol with an oxidizing agent such as palladium on activated charcoal under an ethylene atmosphere . Another method involves the reaction of (3,5,5-trimethylcyclohex-2-en-1-yl)ethanone with malononitrile under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

    Oxidation: 3,5,5-Trimethylcyclohex-2-ene-1-carboxylic acid.

    Reduction: 3,5,5-Trimethylcyclohex-2-en-1-ol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde can be compared with other similar compounds, such as:

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde

These compounds share a similar cyclohexene ring structure with different methyl group substitutions. The unique positioning of the methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

84559-99-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8-4-9(7-11)6-10(2,3)5-8/h4,7,9H,5-6H2,1-3H3

InChI Key

YONAHFYUNJWCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)C=O

Origin of Product

United States

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